Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride
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Overview
Description
Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride is a chemical compound with the molecular formula C₇H₁₂ClNO₂. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. This compound is often used as a reagent in organic synthesis and has notable properties that make it valuable for research purposes.
Mechanism of Action
Mode of Action
It’s structurally similar to mptp (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that can cause symptoms similar to parkinson’s disease . MPTP is metabolized to MPP+ (1-methyl-4-phenylpyridine), which can cause free radical production in vivo and lead to oxidative stress .
Biochemical Pathways
Mptp, a structurally similar compound, is known to cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra .
Result of Action
Mptp, a structurally similar compound, is known to cause dopaminergic neuronal damage in the striatum and substantia nigra .
Action Environment
It is recommended to store the compound in an inert atmosphere at 2-8°c .
Biochemical Analysis
Biochemical Properties
It is known that it can be metabolized into 1-methyl-4-phenylpyridine (MPP+), which can cause free radical production in vivo and lead to oxidative stress .
Cellular Effects
Its metabolite MPP+ is known to cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra .
Molecular Mechanism
Its metabolite MPP+ is known to block the mitochondrial complex I, leading to mitochondrial dysfunction .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride typically involves the reaction of 1,2,3,6-tetrahydropyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at low temperatures to ensure the stability of the intermediate products. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to neurotransmitter function and neurotoxicity.
Medicine: It serves as a model compound in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1,2,3,6-Tetrahydropyridine: A precursor in the synthesis of various tetrahydropyridine derivatives.
Uniqueness
Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride is unique due to its specific ester functional group, which allows for a wide range of chemical modifications. This makes it a versatile reagent in organic synthesis and a valuable compound in neurochemical research .
Properties
IUPAC Name |
methyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-2-4-8-5-3-6;/h2,8H,3-5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSAAQMJVBJTJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCNCC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70684-82-1 |
Source
|
Record name | methyl 1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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